(1S-(1alpha(E),5beta))-1-(5-Isopropyl-2-methyl-2-cyclohexen-1-yl)-2-buten-1-one

Analytical Chemistry Chiral Separation Quality Control

The target compound, (1S-(1alpha(E),5beta))-1-(5-Isopropyl-2-methyl-2-cyclohexen-1-yl)-2-buten-1-one (CAS 39899-98-4), is a single enantiomer/diastereomer within the broader class of cyclohexenyl butenones used primarily as fragrance ingredients. Its molecular formula is C14H22O (MW 206.32 g/mol), and it features a cyclohexene ring substituted with isopropyl and methyl groups, along with an (E)-configured butenone side chain.

Molecular Formula C14H22O
Molecular Weight 206.32 g/mol
CAS No. 39899-98-4
Cat. No. B12708896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S-(1alpha(E),5beta))-1-(5-Isopropyl-2-methyl-2-cyclohexen-1-yl)-2-buten-1-one
CAS39899-98-4
Molecular FormulaC14H22O
Molecular Weight206.32 g/mol
Structural Identifiers
SMILESCC=CC(=O)C1CC(CC=C1C)C(C)C
InChIInChI=1S/C14H22O/c1-5-6-14(15)13-9-12(10(2)3)8-7-11(13)4/h5-7,10,12-13H,8-9H2,1-4H3/b6-5+/t12-,13+/m1/s1
InChIKeyNDIIRIBTDFAWIS-PBJSTTKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (1S-(1alpha(E),5beta))-1-(5-Isopropyl-2-methyl-2-cyclohexen-1-yl)-2-buten-1-one (CAS 39899-98-4) – Stereochemically Defined Cyclohexenyl Butenone


The target compound, (1S-(1alpha(E),5beta))-1-(5-Isopropyl-2-methyl-2-cyclohexen-1-yl)-2-buten-1-one (CAS 39899-98-4), is a single enantiomer/diastereomer within the broader class of cyclohexenyl butenones used primarily as fragrance ingredients [1]. Its molecular formula is C14H22O (MW 206.32 g/mol), and it features a cyclohexene ring substituted with isopropyl and methyl groups, along with an (E)-configured butenone side chain [2]. The defining characteristic for procurement is its precise (1S,5R) stereochemistry, which directly determines its olfactory properties and distinguishes it from other regioisomers and stereoisomers in the same chemical space [1].

I

Stereochemically defined (1S,5R)-(E) enantiomer for chiral reference workflows

Chiral HPLC identity verification recommended per batch

II

Supports isomer-specific structure-odor relationship (SOR) studies

Single-enantiomer standard for olfactory receptor research

III

Fragrance formulation requiring damascone-like fruity-floral character

Reported substantivity profile differs from racemate or diastereomers

Why Generic Substitution of CAS 39899-98-4 with Other Cyclohexenyl Butenones Fails for Fragrance Formulation


Cyclohexenyl butenones as a class exhibit damascone-like odor profiles, but the olfactory character, strength, and substantivity are exquisitely sensitive to both the position of the endocyclic double bond and the absolute configuration of the ring substituents [1]. Regioisomers such as 1-(5-isopropyl-2-methyl-1-cyclohexen-1-yl)-2-buten-1-one (CAS 93942-50-8) differ in the location of the cyclohexene double bond, altering molecular shape and vapor pressure. Diastereomers and enantiomers of the 2-cyclohexen-1-yl system produce divergent odor qualities [1]. Generic “cyclohexenyl butenone” procurement ignores these critical stereochemical determinants, risking a mismatch in fragrance character, longevity, and performance in the final formulation.

Regioisomer

1-cyclohexen-1-yl isomer (CAS 93942-50-8) may shift odor character from fruity-floral to harsher notes.

Diastereomer

(1R,5S)-(E) or (Z) isomers may alter substantivity profile; olfactory performance may not transfer.

Generic sourcing

Bulk “cyclohexenyl butenone” without specified stereochemistry ignores critical configuration determinants.

Quantitative Differentiation Evidence for (1S-(1alpha(E),5beta))-1-(5-Isopropyl-2-methyl-2-cyclohexen-1-yl)-2-buten-1-one (CAS 39899-98-4)


Stereochemical Identity Confirmation by Chiral HPLC Retention Time

The target compound, as the single (1S,5R)-(E) stereoisomer, can be analytically resolved from its diastereomers and enantiomers using a validated reverse-phase HPLC method [1]. Under the specified conditions (Newcrom R1 column, MeCN/water/phosphoric acid mobile phase), the target compound elutes with a characteristic retention time that is distinct from the (1R,5S)-(E) enantiomer and the (1S,5R)-(Z) isomer. This method provides the primary tool for identity and purity verification, ensuring that the procured material matches the required stereochemistry [1].

Chiral HPLC identity
Data to verify
Characteristic retention time on Newcrom R1 column
Supports isomer-specific identity verification
Baseline separation from diastereomers and enantiomers reported
Analytical Chemistry Chiral Separation Quality Control

Endocyclic Double Bond Position Defines Olfactory Character Relative to 1-Cyclohexenyl Isomer

The target compound belongs to the 2-cyclohexen-1-yl butenone series, which Givaudan's patent describes as possessing characteristic damascone-like, fruity, woody, and floral notes [1]. The regioisomeric 1-cyclohexen-1-yl-butenone (CAS 93942-50-8) exhibits a distinctly different odor profile due to the altered conjugation and molecular geometry . The patent data indicate that compounds with the double bond in the 2-position (as in CAS 39899-98-4) are preferred for certain fruity-floral accords, whereas the 1-position isomer tends toward harsher, more chemical notes [1]. No publicly available odor detection threshold (ODT) or vapor pressure measurements were found for the specific CAS 39899-98-4 isomer in the accessed sources.

Olfactory character
Class-level inference
2-cyclohexen-1-yl isomer: damascone-like, fruity, floral
1-cyclohexen-1-yl isomer: harsher, chemical notes
Regioisomer substitution may shift accord character
Based on expert panel descriptive profiling; quantitative ODT not publicly available
Fragrance Chemistry Structure-Odor Relationships Olfactory Evaluation

Diastereomeric Purity Impacts Fragrance Substantivity and Performance

Within the 2-cyclohexen-1-yl butenone series, the (1S,5R)-(E) configuration (CAS 39899-98-4) is reported in the patent literature to provide a desirable balance of volatility and substantivity on fabric and skin compared to the (1R,5S)-(E) enantiomer and the (1S,5R)-(Z) isomer [1]. While absolute substantivity half-life data are not publicly available for this specific CAS number, the patent teaches that the (1S,5R)-(E) configuration is preferred for achieving longer-lasting fragrance effects in consumer products [1].

Substantivity
Class-level inference
Reported prolonged fragrance effect for (1S,5R)-(E) configuration
(1R,5S)-(E) and (Z) isomers: inferior substantivity performance in patent disclosure
Diastereomeric purity may affect fragrance longevity
No numerical substantivity half-life data available; requires own validation
Substantivity Fragrance Performance Stereochemistry

Recommended Application Scenarios for (1S-(1alpha(E),5beta))-1-(5-Isopropyl-2-methyl-2-cyclohexen-1-yl)-2-buten-1-one (CAS 39899-98-4)


Fine Fragrance Accords Requiring Authenticity of the (1S,5R)-(E) Olfactory Signature

In high-end perfumery, where the precise damascone-like fruity-floral character of the (1S,5R)-(E) isomer is a critical component of an accord, substituting CAS 39899-98-4 with a racemate or a different diastereomer will alter the top-note diffusion and dry-down character. The validated HPLC method [1] allows formulators to verify the stereochemical integrity of each shipment, ensuring batch-to-batch olfactory consistency.

Isomer-Specific Research on Structure-Odor Relationships (SOR) of Cyclohexenyl Butenones

Academic and industrial fragrance research groups studying the molecular basis of musk or damascone-like odors require single-isomer standards. CAS 39899-98-4 serves as a defined reference compound for the (1S,5R)-(E) configuration within the 5-isopropyl-2-methyl-2-cyclohexen-1-yl butenone series, enabling rigorous correlation of stereochemistry with olfactory receptor activation [2].

Consumer Product Formulations Where Substantivity Differentiates Market Performance

Laundry detergents, fabric softeners, and personal care products that advertise long-lasting freshness benefit from the superior substantivity profile attributed to the (1S,5R)-(E) isomer in the patent literature [2]. Procurement of the correct isomer rather than a cheaper mixed-isomer batch can directly support performance-based marketing claims.

Application
Selection Property
Validation Focus
Fine fragrance stereochemical integrity
(1S,5R)-(E) enantiomer identity
Chiral HPLC batch verification
Structure-odor relationship (SOR) studies
Defined stereochemical reference
Isomer-specific olfactory evaluation
Consumer product substantivity screening
Reported substantivity profile
Performance testing vs racemate/diastereomers
Quote Request

Request a Quote for (1S-(1alpha(E),5beta))-1-(5-Isopropyl-2-methyl-2-cyclohexen-1-yl)-2-buten-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.